Benzenecarbothioamide, N-(4-methoxyphenyl)-4-methyl-
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Overview
Description
Benzenecarbothioamide, N-(4-methoxyphenyl)-4-methyl- is a compound belonging to the family of organic molecules. This compound has a complex structure characterized by the combination of benzenecarbothioamide with methoxy and methyl substituents, providing unique physical and chemical properties. Its significance spans across various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenecarbothioamide, N-(4-methoxyphenyl)-4-methyl- can be synthesized via several routes, with the most common involving the reaction of 4-methoxyaniline and 4-methylbenzenecarbothioyl chloride. The synthesis usually involves:
Starting Materials: 4-methoxyaniline, 4-methylbenzenecarbothioyl chloride.
Reaction Solvents: Organic solvents like dichloromethane or chloroform.
Catalysts: Often, a base such as triethylamine is used to facilitate the reaction.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures, often under inert conditions to prevent side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of Benzenecarbothioamide, N-(4-methoxyphenyl)-4-methyl- involves similar principles but with enhanced techniques to ensure higher yield and purity. The process may include:
Continuous Flow Reactions: These offer better control over reaction conditions.
Purification Steps: Techniques like recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed.
Chemical Reactions Analysis
Types of Reactions: Benzenecarbothioamide, N-(4-methoxyphenyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically leads to the formation of sulfoxides and sulfones.
Reduction: Reducing agents can convert it back to simpler amines and thiols.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: Halogens, nitronium ions under acidic conditions.
Major Products:
Oxidation yields sulfoxides and sulfones.
Reduction leads to amines and thiols.
Substitution results in varied substituted aromatic compounds.
Scientific Research Applications
Benzenecarbothioamide, N-(4-methoxyphenyl)-4-methyl- is leveraged in several fields:
Chemistry: As a building block in synthetic organic chemistry.
Biology: Potential bioactive compound with antimicrobial properties.
Medicine: Exploration in drug development for various therapeutic areas.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
Effects: The compound exerts its effects primarily through interactions with specific biological targets. It may bind to enzymes or receptors, altering their activity and leading to the desired therapeutic or biological effects.
Molecular Targets and Pathways:
Targets: Enzymes like acetylcholinesterase, receptors involved in signaling pathways.
Pathways: Modulates pathways like oxidative stress, inflammatory response, etc.
Comparison with Similar Compounds
Benzenecarbothioamide, N-(4-hydroxyphenyl)-4-methyl-
Benzenecarbothioamide, N-(4-chlorophenyl)-4-methyl-
Benzenecarbothioamide, N-(4-nitrophenyl)-4-methyl-
Benzenecarbothioamide, N-(4-methoxyphenyl)-4-methyl- stands out due to its distinct structure and resultant properties, making it a valuable compound in research and industry. This makes it a subject of continuous interest and exploration in scientific communities.
Properties
CAS No. |
21011-45-0 |
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Molecular Formula |
C15H15NOS |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-methylbenzenecarbothioamide |
InChI |
InChI=1S/C15H15NOS/c1-11-3-5-12(6-4-11)15(18)16-13-7-9-14(17-2)10-8-13/h3-10H,1-2H3,(H,16,18) |
InChI Key |
ZVNWQEYNNTVNBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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